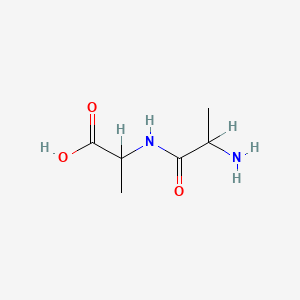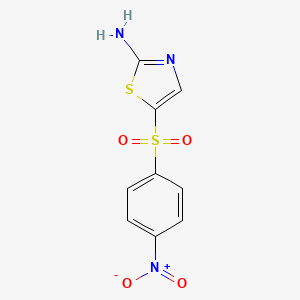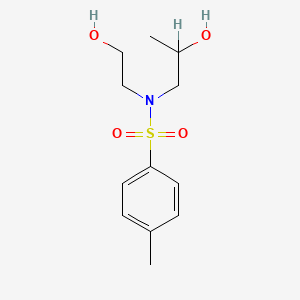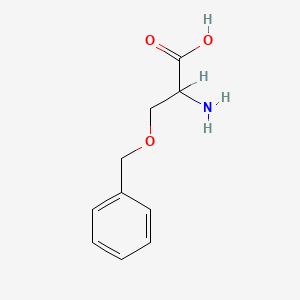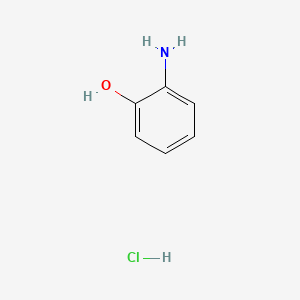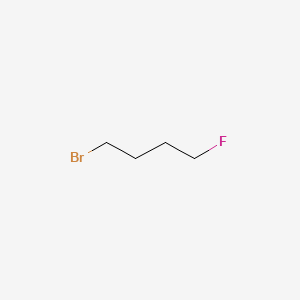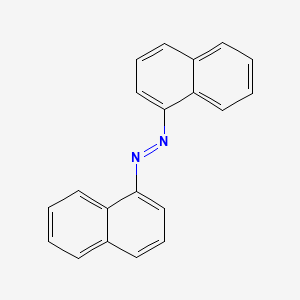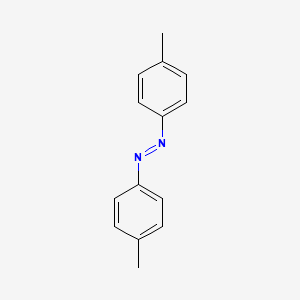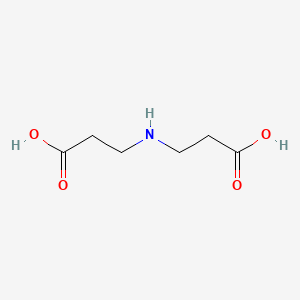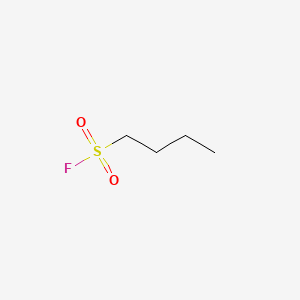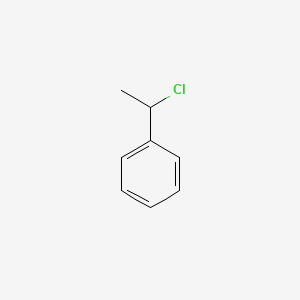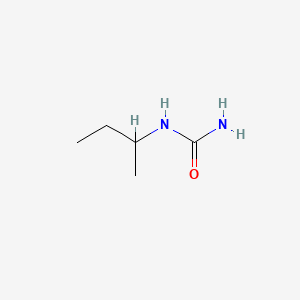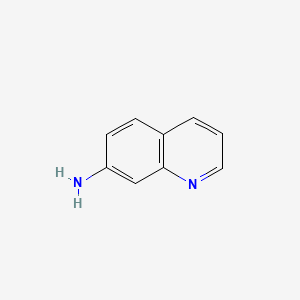
7-氨基喹啉
概述
描述
7-Aminoquinoline is a derivative of quinoline, a heterocyclic aromatic organic compound. It consists of a benzene ring fused to a pyridine ring, with an amino group attached to the seventh position of the quinoline structure. This compound is known for its significant biological activities and is used in various scientific research applications, particularly in medicinal chemistry.
科学研究应用
7-Aminoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of various heterocyclic compounds and as a ligand in coordination chemistry.
Biology: It serves as a fluorescent probe for studying biological systems, particularly in imaging applications.
Medicine: 7-Aminoquinoline derivatives are investigated for their potential as antimalarial, antibacterial, and anticancer agents.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
作用机制
Target of Action
7-Aminoquinoline, also known as quinolin-7-amine, primarily targets the heme polymerase in malarial trophozoites . This enzyme plays a crucial role in the survival of the malaria parasite, as it is responsible for the conversion of toxic heme to non-toxic hemazoin .
Mode of Action
7-Aminoquinoline inhibits the action of heme polymerase, preventing the conversion of heme to hemazoin . This results in the accumulation of toxic heme within the parasite, leading to its death . It’s also suggested that 7-Aminoquinoline may generate reactive oxygen species or interfere with the electron transport in the parasite .
Biochemical Pathways
The primary biochemical pathway affected by 7-Aminoquinoline is the heme detoxification pathway in Plasmodium species . By inhibiting heme polymerase, 7-Aminoquinoline disrupts this pathway, leading to the accumulation of toxic heme and the death of the parasite . It’s also suggested that 7-Aminoquinoline may affect the PI3K/AKT/mTOR signaling pathway, which plays a role in multiple cancers .
Pharmacokinetics
The pharmacokinetics of 7-Aminoquinoline derivatives like Primaquine have been studied. After oral administration, these compounds are absorbed and distributed throughout the body . They are metabolized in the liver, and the metabolites are excreted primarily in the urine . The pharmacokinetic properties of 7-Aminoquinoline can influence its bioavailability and therapeutic efficacy .
Result of Action
The primary result of 7-Aminoquinoline’s action is the death of the malaria parasite. By inhibiting heme polymerase and disrupting the heme detoxification pathway, 7-Aminoquinoline causes the accumulation of toxic heme within the parasite, leading to its death . This makes 7-Aminoquinoline an effective antimalarial agent .
Action Environment
The action of 7-Aminoquinoline can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of 7-Aminoquinoline, potentially influencing its absorption and distribution . Additionally, factors such as temperature and humidity could potentially affect the stability of 7-Aminoquinoline .
生化分析
Biochemical Properties
7-Aminoquinoline plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. It has been shown to inhibit dihydrofolate reductase and N-myristoyl transferase, which are crucial for the survival of certain pathogens . These interactions are primarily inhibitory, preventing the normal function of these enzymes and leading to the death of the pathogen.
Cellular Effects
The effects of 7-Aminoquinoline on various cell types and cellular processes are profound. It influences cell function by interfering with cell signaling pathways, gene expression, and cellular metabolism. For instance, 7-Aminoquinoline has been observed to modulate bacterial metabolism and fitness, leading to the elimination of certain microbial populations . This modulation can affect the overall health and viability of the cells.
Molecular Mechanism
At the molecular level, 7-Aminoquinoline exerts its effects through several mechanisms. It binds to specific biomolecules, inhibiting their function. For example, it inhibits DNA gyrase and Topoisomerase IV, enzymes essential for DNA replication and transcription . This inhibition prevents the synthesis of DNA and RNA, leading to the death of the pathogen. Additionally, 7-Aminoquinoline can become protonated and trapped in acidic compartments, further disrupting cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 7-Aminoquinoline change over time. The compound’s stability and degradation are critical factors in its long-term efficacy. Studies have shown that 7-Aminoquinoline derivatives can maintain their antimicrobial activity over extended periods, although their effectiveness may decrease due to degradation . Long-term exposure to 7-Aminoquinoline can lead to changes in cellular function, including alterations in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 7-Aminoquinoline vary with different dosages in animal models. At lower doses, the compound can effectively inhibit pathogen growth without causing significant toxicity. At higher doses, 7-Aminoquinoline can exhibit toxic effects, including damage to liver and kidney tissues . These adverse effects highlight the importance of careful dosage management in therapeutic applications.
Metabolic Pathways
7-Aminoquinoline is involved in several metabolic pathways, interacting with enzymes such as cytochrome P450 and monoamine oxidase . These interactions lead to the formation of various metabolites, some of which are active and contribute to the compound’s biological effects. The metabolic pathways of 7-Aminoquinoline can influence its overall efficacy and toxicity.
Transport and Distribution
Within cells and tissues, 7-Aminoquinoline is transported and distributed through interactions with transporters and binding proteins. The compound is known to bind to plasma proteins, facilitating its distribution to various tissues, including the liver, spleen, and kidneys . This distribution is crucial for its therapeutic effects, as it ensures that the compound reaches the target sites.
Subcellular Localization
The subcellular localization of 7-Aminoquinoline affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . For example, 7-Aminoquinoline can accumulate in the Golgi apparatus, where it interacts with specific proteins and enzymes, further influencing cellular processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-Aminoquinoline can be achieved through several methods. One common approach involves the reduction of 7-nitroquinoline using reducing agents such as iron powder in the presence of hydrochloric acid. Another method includes the catalytic hydrogenation of 7-nitroquinoline using palladium on carbon as a catalyst.
Industrial Production Methods: In industrial settings, the production of 7-Aminoquinoline often involves large-scale catalytic hydrogenation processes. These processes are optimized for high yield and purity, using advanced catalysts and controlled reaction conditions to ensure efficient conversion of 7-nitroquinoline to 7-Aminoquinoline.
化学反应分析
Types of Reactions: 7-Aminoquinoline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinoline-7,8-dione.
Reduction: The nitro group in 7-nitroquinoline can be reduced to form 7-Aminoquinoline.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives such as N-alkyl or N-acyl quinolines.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Iron powder with hydrochloric acid or catalytic hydrogenation using palladium on carbon.
Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Quinoline-7,8-dione.
Reduction: 7-Aminoquinoline.
Substitution: N-alkyl or N-acyl quinoline derivatives.
相似化合物的比较
Chloroquine: A well-known antimalarial drug with a similar quinoline structure.
Amodiaquine: Another antimalarial agent with a 4-aminoquinoline structure.
Primaquine: An antimalarial drug used to prevent relapse of malaria.
Comparison: 7-Aminoquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities. Unlike chloroquine and amodiaquine, which are primarily used for their antimalarial properties, 7-Aminoquinoline and its derivatives have broader applications, including antibacterial and anticancer activities. Additionally, its use as a fluorescent probe in biological imaging sets it apart from other quinoline derivatives.
属性
IUPAC Name |
quinolin-7-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2/c10-8-4-3-7-2-1-5-11-9(7)6-8/h1-6H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAUIOKDXQWSQE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C(C=C2)N)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60206728 | |
| Record name | 7-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
580-19-8 | |
| Record name | 7-Aminoquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=580-19-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 7-Aminoquinoline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000580198 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 7-Aminoquinoline | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=58389 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 7-Aminoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60206728 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Aminoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 7-AMINOQUINOLINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CDC9L46LG6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
